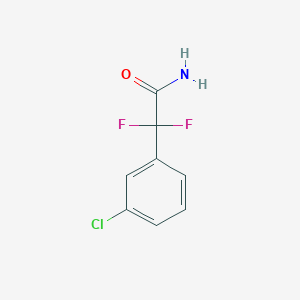
2-(3-Chlorophenyl)-2,2-difluoroacetamide
Cat. No. B8805978
M. Wt: 205.59 g/mol
InChI Key: UQABSVDTVGNGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07550474B2
Procedure details


To a solution of NH3 in MeOH (2 M, 50 mL, 100 mmol) was added (3-chlorophenyl)difluoroacetic acid ethyl ester (4.78 g, 20.4 mmol), as prepared in the preceding step. The homogeneous yellow solution was allowed to sit at room temperature for 13 h, and was then concentrated to provide 3.99 g (95%) of the title compound as a yellow powder. 1H NMR (300 MHz, DMSO-d6) δ 8.41 (br, 1H), 8.09 (br, 1H), 7.68-7.60 (m, 2H), 7.59-7.52 (m, 2H).


Quantity
4.78 g
Type
reactant
Reaction Step One

Name
Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[NH3:1].CO.C([O:6][C:7](=O)[C:8]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1)([F:10])[F:9])C>>[Cl:17][C:13]1[CH:12]=[C:11]([C:8]([F:10])([F:9])[C:7]([NH2:1])=[O:6])[CH:16]=[CH:15][CH:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
4.78 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(F)(F)C1=CC(=CC=C1)Cl)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as prepared in the preceding step
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was then concentrated
|
Outcomes


Product
Details
Reaction Time |
13 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1)C(C(=O)N)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.99 g | |
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
